molecular formula C23H29N3O2 B244710 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

Cat. No. B244710
M. Wt: 379.5 g/mol
InChI Key: GKHFOWRIQUAQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. BAY 73-6691 has shown promising results in various preclinical studies and is currently being investigated for its potential therapeutic applications.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a selective and potent inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a key second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. This results in decreased pulmonary arterial pressure, improved cardiac function, and increased blood flow to various organs. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have good pharmacokinetic properties in various preclinical models, which makes it suitable for in vivo studies.
However, there are also some limitations to using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 also has a short half-life, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691. One area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has shown promising results in various preclinical models, and further studies are needed to evaluate its safety and efficacy in humans.
Another area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of COPD, erectile dysfunction, and other conditions. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models, which may make it a useful therapeutic agent for these conditions.
Overall, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a promising compound that has shown potential for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 involves several steps, starting from the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)piperazine to form the corresponding amide. Finally, the butanoyl group is introduced using butanoyl chloride in the presence of triethylamine. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been investigated for its potential use in the treatment of chronic obstructive pulmonary disease (COPD), erectile dysfunction, and other conditions.

properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-4-5-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-7-6-17(2)18(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,28)

InChI Key

GKHFOWRIQUAQRS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.